Bienvenue dans la boutique en ligne BenchChem!

(3-Methylpyrazin-2-yl)methanol

Chemosensory Biology Structure-Activity Relationship (SAR) Alkylpyrazines

(3-Methylpyrazin-2-yl)methanol (CAS 160818-32-6) is a nitrogen-containing heterocyclic building block featuring a pyrazine core with a hydroxymethyl group at the 2-position and a methyl group at the 3-position. Its molecular formula is C₆H₈N₂O, with a molecular weight of 124.14 g/mol.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 160818-32-6
Cat. No. B1296892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylpyrazin-2-yl)methanol
CAS160818-32-6
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1CO
InChIInChI=1S/C6H8N2O/c1-5-6(4-9)8-3-2-7-5/h2-3,9H,4H2,1H3
InChIKeyPIDARGGCVNDISL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methylpyrazin-2-yl)methanol (CAS 160818-32-6): A Versatile Pyrazine Scaffold for Medicinal Chemistry and GCN2 Inhibitor Synthesis


(3-Methylpyrazin-2-yl)methanol (CAS 160818-32-6) is a nitrogen-containing heterocyclic building block featuring a pyrazine core with a hydroxymethyl group at the 2-position and a methyl group at the 3-position . Its molecular formula is C₆H₈N₂O, with a molecular weight of 124.14 g/mol . The compound typically appears as a colorless to pale yellow liquid, with a predicted boiling point of 239.2±35.0 °C and a density of 1.171±0.06 g/cm³ [1]. As a substituted pyrazine, it serves as a versatile intermediate in organic synthesis, with its methanol substituent enabling facile derivatization for the construction of complex N-heterocyclic scaffolds, which is particularly valuable in the design of kinase inhibitors and antimicrobial agents [2].

Why Generic Pyrazine Alcohols Cannot Substitute for (3-Methylpyrazin-2-yl)methanol in Critical Applications


The functional utility of (3-methylpyrazin-2-yl)methanol is critically dependent on its specific substitution pattern—a 3-methyl group and a 2-hydroxymethyl group on the pyrazine ring. This precise arrangement is not interchangeable with its regioisomers (e.g., 5-methyl-2-pyrazinemethanol) or unsubstituted analogs (e.g., 2-pyrazinemethanol). Such seemingly minor structural variations can fundamentally alter molecular properties. For example, a study on alkylpyrazine analogs revealed that the position and length of alkyl side chains are decisive for biological activity, with a shift from a methyl to an ethyl group or a change in ring substitution dramatically altering odor perception and behavioral effects in murine models [1]. Furthermore, (3-methylpyrazin-2-yl)methanol's specific structure is a key synthetic precursor for advanced GCN2 kinase inhibitors, a therapeutic class where even minor changes to the core scaffold would be expected to abrogate activity due to precise binding pocket requirements . Therefore, substituting this compound with a cheaper or more readily available pyrazine analog in a research or development setting risks experimental failure, compromised intellectual property, and invalid structure-activity relationship (SAR) data. The following evidence quantifies these specific points of differentiation.

Quantitative Differentiation of (3-Methylpyrazin-2-yl)methanol Against Key Comparators: A Data-Driven Procurement Guide


Regioisomeric Specificity: (3-Methylpyrazin-2-yl)methanol vs. 5-Methyl-2-pyrazinemethanol in Bioactivity

The position of the methyl group on the pyrazine ring is a critical determinant of biological activity. In a study investigating structure-activity relationships among alkylpyrazine analogs, active compounds inducing fear-associated behaviors in mice were found to possess methyl or ethyl groups, with a total side-chain carbon count of four being optimal [1]. While this specific study did not test (3-methylpyrazin-2-yl)methanol, it provides class-level evidence that the precise location of the methyl substituent on the pyrazine core is paramount. A regioisomer like 5-methyl-2-pyrazinemethanol (CAS 61892-95-3), which is often used as a structural fragment or linker in drug discovery , presents a different electronic and steric profile to biological targets compared to the 3-methyl derivative. This is exemplified by the fact that 5-methyl-2-pyrazinemethanol (MPM) has been shown to significantly decrease systolic blood pressure (SBP) in a rat model upon olfactory exposure [2], a property that is not documented for the 3-methyl isomer and underscores the functional divergence of these closely related molecules. For researchers aiming to replicate or build upon a specific SAR study or patent claim, substituting the 3-methyl compound with its 5-methyl regioisomer is not a viable option and would yield different experimental outcomes.

Chemosensory Biology Structure-Activity Relationship (SAR) Alkylpyrazines

Synthetic Utility: (3-Methylpyrazin-2-yl)methanol as a Key Intermediate for GCN2 Kinase Inhibitors

A primary and quantifiable differentiator for (3-methylpyrazin-2-yl)methanol is its established role as a direct precursor in the synthesis of fused heteroarylimidazole derivatives, which are patented as inhibitors of General Control Nonderepressible 2 (GCN2) kinase [1]. GCN2 is a key regulator of the integrated stress response and a therapeutic target in oncology. The Merck patent (US10988477B2) explicitly includes compounds that can be synthesized from this building block for the treatment of cancer [1]. In contrast, closely related compounds like 2-pyrazinemethanol (CAS 6705-33-5) or 5-methyl-2-pyrazinemethanol (CAS 61892-95-3) are described as general research tools or fragment molecules for linker design, without specific mention in high-value GCN2 inhibitor patent estates . The specific 3-methyl-2-hydroxymethyl substitution pattern is crucial for the synthetic elaboration into the active pharmacophore. For a researcher or organization aiming to operate within this patented chemical space—either to synthesize these specific inhibitors for biological testing or to explore novel IP—procurement of (3-methylpyrazin-2-yl)methanol is a non-negotiable requirement. The use of an unsubstituted or regioisomeric analog would yield a different final product and would not be covered by the same patent claims.

Medicinal Chemistry Oncology Kinase Inhibition GCN2

Physicochemical Property Differences: Impact on Downstream Processing and Formulation

The substitution pattern on (3-methylpyrazin-2-yl)methanol directly influences its physicochemical properties, creating quantifiable differences compared to unsubstituted or differently substituted analogs. The compound is a liquid at standard temperature (20°C) with a predicted boiling point of 239.2±35.0 °C and a density of 1.171±0.06 g/cm³ [1]. In contrast, its close analog, 2-pyrazinemethanol (CAS 6705-33-5), is a solid with a melting point of 87-90 °C . This fundamental difference in physical state (liquid vs. solid) has significant downstream implications for handling, storage, and purification. A liquid may be more amenable to certain continuous flow chemistry or high-throughput screening (HTS) formats where a solid would require pre-dissolution. Furthermore, the introduction of the methyl group increases molecular weight and lipophilicity. The calculated octanol-water partition coefficient (LogP) for (3-methylpyrazin-2-yl)methanol is -0.7 [1], which is higher (more lipophilic) than the predicted LogP of -1.1 for 2-pyrazinemethanol . This difference in LogP, while seemingly small, can affect membrane permeability, solubility in organic solvents for reaction workup, and chromatographic retention times during purification. For a process chemist or formulator, these are tangible, quantifiable differences that preclude a simple substitution of one compound for another without re-optimizing an entire synthetic or analytical workflow.

Physical Chemistry Formulation Science Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for (3-Methylpyrazin-2-yl)methanol Based on Verified Differentiation


Medicinal Chemistry: Synthesis of GCN2 Kinase Inhibitors for Oncology Research

This scenario directly leverages the compound's unique and patent-protected role as a key intermediate. (3-Methylpyrazin-2-yl)methanol should be the primary procurement choice for any research group or pharmaceutical company engaged in synthesizing or optimizing GCN2 kinase inhibitors, particularly those based on fused heteroarylimidazole scaffolds. Its use ensures that the synthesized compounds fall within the specific chemical space defined by key patents (e.g., US10988477B2) [1]. This is critical for establishing novelty and freedom-to-operate in a competitive therapeutic area. Substituting with a generic pyrazine methanol would generate a different final product, likely with different biological activity and a different patent landscape, potentially invalidating the entire research program's strategic value.

Chemical Biology: Structure-Activity Relationship (SAR) Studies on Pyrazine-Derived Chemosensory Signals

This scenario exploits the compound's precise structural identity for SAR investigations. Researchers studying the olfactory or chemosensory effects of alkylpyrazines must use (3-methylpyrazin-2-yl)methanol to accurately probe the impact of a 3-methyl, 2-hydroxymethyl substitution pattern. As established by class-level SAR studies, the position and nature of substituents on the pyrazine ring are critical determinants of biological activity, ranging from fear responses to cardiovascular effects [2][3]. The use of this specific compound, as opposed to its 5-methyl regioisomer or an unsubstituted analog, is essential for generating high-fidelity SAR data and for understanding the molecular recognition mechanisms of pyrazine-sensitive receptors.

Process Chemistry: Development of Liquid-Phase Synthetic Methodologies

This scenario capitalizes on the compound's physical state. (3-Methylpyrazin-2-yl)methanol, being a liquid at room temperature , is an ideal substrate for developing and optimizing liquid-phase synthetic transformations, including those in continuous flow reactors. This provides a distinct practical advantage over solid pyrazine alcohol analogs (like 2-pyrazinemethanol) which require pre-dissolution and may present challenges with solid handling and metering. Procuring this specific liquid building block can streamline process development, improve reaction homogeneity, and simplify scale-up procedures, leading to more efficient and reproducible syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Methylpyrazin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.